Sulfobromophthalein sodium

説明

Sulfobromophthalein sodium, also known as bromosulfophthalein, is a synthetic dye used primarily in liver function tests. It is a high-affinity substrate for organic anion transporting polypeptides and multidrug resistance-associated protein 2. This compound is transported into hepatocytes and excreted into bile after conjugation with glutathione .

準備方法

Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction conditions typically involve:

Bromination: Phenolphthalein is treated with bromine in the presence of a solvent like acetic acid to introduce bromine atoms into the aromatic rings.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions, especially involving the bromine atoms or sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

科学的研究の応用

Sulfobromophthalein sodium has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the quantitative determination of proteins and other analytes.

Biology: Employed in studies of hepatocyte transport functions and liver function tests.

Medicine: Utilized in diagnostic tests for liver function and in research on liver diseases.

Industry: Applied as a dye in various industrial processes and as a diagnostic agent in laboratory settings .

作用機序

Sulfobromophthalein sodium exerts its effects by interacting with organic anion transporting polypeptides and multidrug resistance-associated protein 2. It is transported into hepatocytes, where it is conjugated with glutathione and subsequently excreted into bile. This process involves several molecular targets and pathways, including the solute carrier organic anion transporter family member 1B1 and canalicular multispecific organic anion transporter 1 .

類似化合物との比較

Phenolphthalein: A related compound used as a pH indicator.

Bromophenol blue: Another dye used in various biochemical assays.

Bromocresol green: A dye used in clinical chemistry for measuring albumin levels.

Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other dyes, it is specifically designed to interact with liver transport proteins, making it a valuable tool in hepatology research and diagnostics .

生物活性

Sulfobromophthalein sodium (SBP), also known as bromsulphthalein, is an organic compound primarily utilized in clinical settings as a diagnostic tool for assessing liver function. Its biological activity is closely linked to its role in the enterohepatic circulation of bile acids and its interactions with various membrane transporters. This article delves into the biological activity of SBP, highlighting its mechanisms of action, pharmacokinetics, and clinical applications.

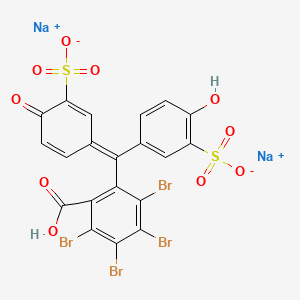

This compound has a complex chemical structure represented by the formula . It is classified under benzofuranones, which are organic compounds characterized by a benzene ring fused to a furanone. The compound's molecular weight is approximately 794.03 g/mol, and it exhibits low water solubility at about 0.00799 mg/mL .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 794.03 g/mol |

| Water Solubility | 0.00799 mg/mL |

| pKa (Strongest Acidic) | -3.4 |

| Physiological Charge | -2 |

This compound functions primarily as a diagnostic agent for liver function tests. It is taken up by hepatocytes through specific transport mechanisms, particularly the hepatic sodium/bile acid cotransporter. This transporter facilitates the movement of conjugated bile salts from plasma into liver cells, playing a crucial role in the enterohepatic circulation necessary for fat absorption and vitamin solubilization .

Key Mechanisms:

- Transport Mechanism : SBP is transported into hepatocytes via sodium-dependent transporters.

- Bile Acid Recycling : It aids in the recycling of bile acids, which are essential for lipid digestion.

- Diagnostic Utility : Changes in SBP levels in serum can indicate liver dysfunction or biliary obstruction.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and subsequent distribution within the body. Following administration, SBP undergoes hepatic uptake, where it is metabolized and excreted primarily through bile.

Table 2: Pharmacokinetic Characteristics

| Parameter | Value |

|---|---|

| Bioavailability | Low |

| Elimination Half-Life | Varies (dependent on liver function) |

| Primary Excretion Route | Biliary excretion |

Clinical Applications

This compound is predominantly used in clinical diagnostics to evaluate liver function. Its application includes:

- Liver Function Tests : Used to assess hepatic clearance capabilities.

- Biliary Obstruction Diagnosis : Elevated levels in serum can indicate cholestasis or biliary obstruction.

- Research Applications : Utilized in studies examining membrane transport mechanisms and liver pathology .

Case Studies

- Liver Function Assessment : A study involving healthy volunteers demonstrated that SBP levels correlated with hepatic function tests, providing a reliable measure for evaluating liver health.

- Cholestatic Conditions : In patients with cholestasis, elevated serum SBP levels were observed, confirming its utility as a diagnostic marker for biliary obstruction.

Research Findings

Recent studies have expanded our understanding of SBP's biological activity beyond liver diagnostics. Research has indicated potential roles in:

- Cellular Transport Mechanisms : Investigations into SBP's interaction with various membrane transporters have revealed insights into drug delivery systems .

- Toxicology Studies : The compound has been evaluated for its effects on cellular apoptosis and autophagy pathways, underscoring its relevance in toxicological research .

Table 3: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Liver Function Testing | Correlation with SBP levels |

| Membrane Transport Studies | Insights into drug interactions |

| Toxicology | Effects on apoptosis pathways |

特性

IUPAC Name |

disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUITPQMHVLBNV-LIYVDSPJSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。